molecular formula C20H17N3O B2822400 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one CAS No. 866050-26-2

2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one

Cat. No.: B2822400
CAS No.: 866050-26-2
M. Wt: 315.376
InChI Key:
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Description

Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One of the most common methods is the reaction of anthranilic acid with acetic anhydride in acetic acid . Another method involves a one-pot three-component reaction including an intramolecular rearrangement and a cyclization through an intramolecular nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of quinazolinones can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. They have been used as reagents in organic and medicinal synthesis . The type of reactions they undergo can depend on the substituents present on the quinazolinone ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR and NMR spectra can provide information about the chemical properties of the compound .

Scientific Research Applications

Synthesis and Biological Activities

  • Antitubercular Activity

    Novel pyrazole–quinazolinone hybrid analogs, including compounds structurally related to 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one, have shown significant antitubercular activity against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents for tuberculosis treatment (Pandit & Dodiya, 2012).

  • Antimycobacterial and Antimicrobial Activity

    Compounds derived from pyrazolo[1,5-a]quinazolin-5-one have been reported to possess antimycobacterial activity against various Mycobacterium spp. strains, with some compounds showing inhibitory activity comparable to standard drugs, indicating their importance in developing new antimicrobial agents (Quiroga et al., 2014).

  • Anti-inflammatory and Analgesic Properties

    Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have found that certain derivatives exhibit significant effects in models of inflammation and pain, suggesting their potential for development as analgesic and anti-inflammatory drugs (Yeşilada et al., 2004).

  • Antitumor Activity

    Some quinazolinone derivatives have been investigated for their potential antitumor activities, with research focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. This line of research highlights the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for contributing to new cancer treatments.

  • Chemical Synthesis and Methodology

    The synthesis of this compound and its derivatives has been a subject of interest due to their complex structure and potential biological activities. Studies have explored various synthetic routes, including catalyst-free conditions and microwave-assisted synthesis, to improve the efficiency and yield of these compounds (Ezzati et al., 2017).

Mechanism of Action

The mechanism of action of quinazolinones can vary depending on their structure and the target they interact with. Some quinazolinones have shown affinity against the COVID-19 main protease .

Future Directions

Quinazolinones and their derivatives have a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development . Future research could focus on synthesizing new quinazolinone derivatives and studying their biological activities.

Properties

IUPAC Name

2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-15-14-19-22(13-7-10-16-8-3-2-4-9-16)20(24)17-11-5-6-12-18(17)23(19)21-15/h2-12,14H,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNYPEFEDLYAEE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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